molecular formula C7H5NOS B15206441 5-(Furan-2-yl)thiazole

5-(Furan-2-yl)thiazole

Cat. No.: B15206441
M. Wt: 151.19 g/mol
InChI Key: NLZRZEXXQZKGME-UHFFFAOYSA-N
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Description

5-(Furan-2-yl)thiazole: is a heterocyclic compound that features both a furan ring and a thiazole ring. The furan ring consists of a five-membered aromatic ring with one oxygen atom, while the thiazole ring contains a five-membered ring with both sulfur and nitrogen atoms. This compound is known for its diverse biological activities and is used in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Furan-2-yl)thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-furylmethyl ketone with thiourea in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-(Furan-2-yl)thiazole can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the compound can yield thiazolidines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the furan and thiazole rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: 5-(Furan-2-yl)thiazole is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology: In biological research, this compound is studied for its potential as an antimicrobial, antifungal, and antiviral agent. Its ability to interact with biological targets makes it a valuable tool in the development of new therapeutics.

Medicine: this compound derivatives have shown promise in the treatment of various diseases, including cancer and infectious diseases. Their bioactivity is attributed to their ability to inhibit key enzymes and pathways in pathogenic organisms.

Industry: In the industrial sector, this compound is used in the production of dyes, polymers, and other materials. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 5-(Furan-2-yl)thiazole involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the synthesis of essential proteins or disrupt cell membrane integrity. The compound can also interact with enzymes, leading to the inhibition of metabolic pathways critical for the survival of pathogens.

Comparison with Similar Compounds

    Thiazole: A simpler structure with only the thiazole ring.

    Furan: A simpler structure with only the furan ring.

    Benzothiazole: Contains a benzene ring fused to a thiazole ring.

    Benzofuran: Contains a benzene ring fused to a furan ring.

Uniqueness: 5-(Furan-2-yl)thiazole is unique due to the presence of both furan and thiazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile reactivity and a broad range of applications, making it more versatile compared to its simpler counterparts.

Properties

Molecular Formula

C7H5NOS

Molecular Weight

151.19 g/mol

IUPAC Name

5-(furan-2-yl)-1,3-thiazole

InChI

InChI=1S/C7H5NOS/c1-2-6(9-3-1)7-4-8-5-10-7/h1-5H

InChI Key

NLZRZEXXQZKGME-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=CN=CS2

Origin of Product

United States

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